molecular formula C22H20N6O4 B3209770 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea CAS No. 1060268-57-6

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea

Cat. No.: B3209770
CAS No.: 1060268-57-6
M. Wt: 432.4 g/mol
InChI Key: VLPYLBGZWMQYBK-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea is a complex organic compound that features a benzodioxin ring, a triazolopyridazine moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Triazolopyridazine Moiety: This step involves the formation of the triazole ring followed by the construction of the pyridazine ring, often through cyclization reactions.

    Coupling Reactions: The benzodioxin and triazolopyridazine intermediates are then coupled through a urea linkage, typically using reagents such as isocyanates or carbodiimides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The triazolopyridazine moiety can be reduced under hydrogenation conditions.

    Substitution: The urea linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives of the benzodioxin ring.

    Reduction: Reduced forms of the triazolopyridazine moiety.

    Substitution: Urea derivatives with various substituents.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology

In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea exerts its effects would depend on its specific application. For example, in medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(phenyl)ethyl]urea: Lacks the triazolopyridazine moiety.

    3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea: Lacks the benzodioxin ring.

Uniqueness

The presence of both the benzodioxin ring and the triazolopyridazine moiety in 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea makes it unique, potentially offering a combination of properties not found in other compounds.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4/c29-22(24-16-6-7-17-18(14-16)31-13-12-30-17)23-10-11-32-20-9-8-19-25-26-21(28(19)27-20)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H2,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPYLBGZWMQYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)NCCOC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea
Reactant of Route 2
Reactant of Route 2
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea
Reactant of Route 5
Reactant of Route 5
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea
Reactant of Route 6
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea

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